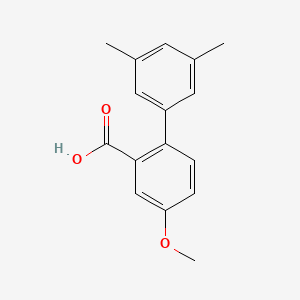
2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid, 95% (2-(3,5-DMP)-5-MBA), is a synthetic organic compound used in the synthesis of a variety of compounds, including drugs and other pharmaceuticals. It is a white, crystalline powder with a melting point of 106-108 °C and a boiling point of 471-473 °C. 2-(3,5-DMP)-5-MBA is highly soluble in water and organic solvents, and is used in a variety of applications, including drug synthesis, organic synthesis, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-(3,5-DMP)-5-MBA is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds, including drugs and other pharmaceuticals. It is also believed to act as a proton donor, which helps to stabilize the reaction products. Additionally, it is thought to act as an electron donor, which helps to increase the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-DMP)-5-MBA are not well understood. However, it is believed that the compound may have some anti-inflammatory properties, as it has been used as a starting material in the synthesis of the anti-inflammatory drug celecoxib. Additionally, it is believed to have some anti-tumor properties, as it has been used in the synthesis of compounds with anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-DMP)-5-MBA has several advantages and limitations when used in lab experiments. One of the main advantages is that it is a highly soluble compound, which makes it easy to work with in the lab. Additionally, it is a relatively inexpensive compound, which makes it an attractive starting material for synthesis. However, it is also a highly reactive compound, which can lead to unwanted side reactions in some experiments. Additionally, it is a hazardous compound, and should be handled with care in the lab.
Orientations Futures
There are several potential future directions for research involving 2-(3,5-DMP)-5-MBA. One potential direction is to explore its potential applications in drug synthesis, as it has already been used as a starting material in the synthesis of several drugs. Additionally, further research could be conducted to explore its potential anti-inflammatory and anti-tumor properties. Other potential directions include exploring its potential applications in organic synthesis, analytical chemistry, and the synthesis of polymers and other materials.
Méthodes De Synthèse
2-(3,5-DMP)-5-MBA can be synthesized by several methods. The most common method is a reaction of 3,5-dimethylbenzoic acid and 5-methoxybenzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid. This reaction produces a high yield of 2-(3,5-DMP)-5-MBA in a short period of time. Other methods of synthesis include the reaction of 3,5-dimethylbenzaldehyde and 5-methoxybenzoic acid, or the reaction of 3,5-dimethylbenzyl chloride and 5-methoxybenzoic acid.
Applications De Recherche Scientifique
2-(3,5-DMP)-5-MBA has been used extensively in scientific research for a variety of applications. It has been used as a starting material in the synthesis of drugs, such as the anti-inflammatory drug celecoxib, and other pharmaceuticals. It has also been used in the synthesis of organic compounds, such as 2-methylbenzoic acid, and in the analysis of organic compounds, such as benzoic acid. Additionally, 2-(3,5-DMP)-5-MBA has been used in the synthesis of polymers and other materials, such as polyurethanes and polyamides.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-6-11(2)8-12(7-10)14-5-4-13(19-3)9-15(14)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJMVOQQCUGTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681177 |
Source


|
| Record name | 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1178613-76-7 |
Source


|
| Record name | 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














